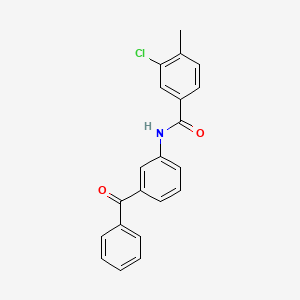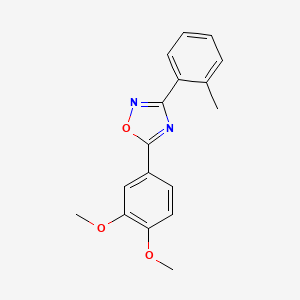
5-(3,4-dimethoxyphenyl)-3-(2-methylphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4-dimethoxyphenyl)-3-(2-methylphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research. It belongs to the class of oxadiazoles, which are known for their diverse biological activities. This compound has been studied for its potential use in various fields, including medicine, agriculture, and material science.
Mecanismo De Acción
The mechanism of action of 5-(3,4-dimethoxyphenyl)-3-(2-methylphenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to act by inhibiting specific enzymes and signaling pathways involved in various biological processes. For example, the compound has been shown to inhibit the activity of bacterial enzymes involved in cell wall synthesis and DNA replication. Similarly, it has been found to inhibit the activity of certain enzymes involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(3,4-dimethoxyphenyl)-3-(2-methylphenyl)-1,2,4-oxadiazole depend on the specific application and concentration used. In general, the compound has been found to have low toxicity and minimal side effects. However, higher concentrations may cause cell death and damage to healthy tissues. Moreover, the compound has been shown to induce changes in gene expression and protein synthesis, which could have downstream effects on various biological pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(3,4-dimethoxyphenyl)-3-(2-methylphenyl)-1,2,4-oxadiazole in lab experiments include its diverse biological activities, low toxicity, and ease of synthesis. The compound can be easily synthesized using standard laboratory techniques and is readily available. However, the limitations of using this compound include its limited solubility in water and its potential for non-specific binding to biological molecules. Moreover, the compound's mechanism of action is not fully understood, which could limit its use in certain applications.
Direcciones Futuras
The future directions for research on 5-(3,4-dimethoxyphenyl)-3-(2-methylphenyl)-1,2,4-oxadiazole are vast. Some potential areas of investigation include:
1. Further exploration of the compound's mechanism of action and its potential targets in various biological processes.
2. Investigation of the compound's potential use in combination therapy with other drugs for the treatment of bacterial infections, fungal infections, and cancer.
3. Study of the compound's potential use in material science, including its use as a polymer additive or coating.
4. Investigation of the compound's potential use in agriculture, including its use as a pesticide or herbicide.
5. Development of new synthesis methods for the compound to improve its yield and purity.
Conclusion:
In conclusion, 5-(3,4-dimethoxyphenyl)-3-(2-methylphenyl)-1,2,4-oxadiazole is a chemical compound that has shown promising results in scientific research. Its diverse biological activities and low toxicity make it a promising candidate for various applications, including medicine, agriculture, and material science. However, further research is needed to fully understand its mechanism of action and potential uses.
Métodos De Síntesis
The synthesis of 5-(3,4-dimethoxyphenyl)-3-(2-methylphenyl)-1,2,4-oxadiazole involves the reaction of 3,4-dimethoxybenzohydrazide and 2-methylphenyl isocyanate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxadiazole ring. This method has been optimized to obtain high yields of the desired product.
Aplicaciones Científicas De Investigación
The potential applications of 5-(3,4-dimethoxyphenyl)-3-(2-methylphenyl)-1,2,4-oxadiazole in scientific research are vast. It has been studied for its antibacterial, antifungal, anti-inflammatory, and anticancer activities. The compound has shown promising results in inhibiting the growth of various bacterial and fungal strains. It has also been found to possess anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases. Moreover, 5-(3,4-dimethoxyphenyl)-3-(2-methylphenyl)-1,2,4-oxadiazole has been investigated for its potential use in cancer therapy. It has been shown to induce apoptosis in cancer cells and inhibit their proliferation.
Propiedades
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3-(2-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-11-6-4-5-7-13(11)16-18-17(22-19-16)12-8-9-14(20-2)15(10-12)21-3/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYLRIADMRWMQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Dimethoxyphenyl)-3-(2-methylphenyl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


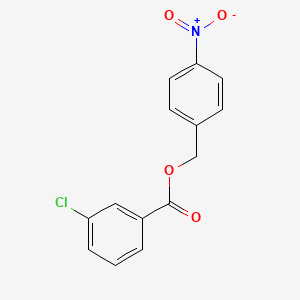
![methyl {4,8-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B5718548.png)




![N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide](/img/structure/B5718584.png)
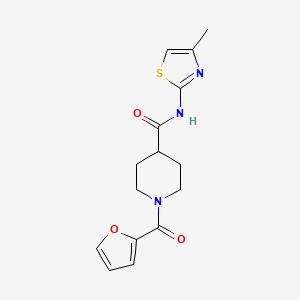
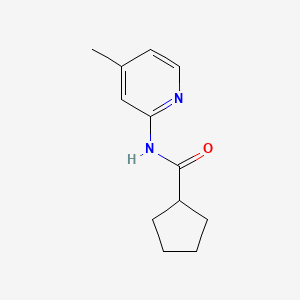

![3-{[1-(4-chlorophenyl)ethylidene]amino}-2-imino-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B5718604.png)
